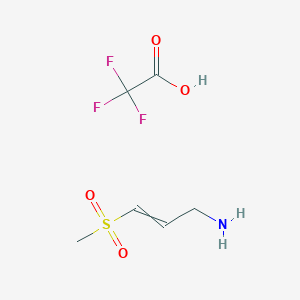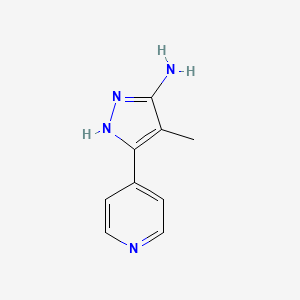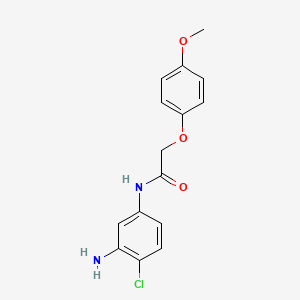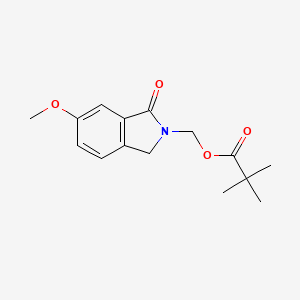
3-Methanesulfonylprop-2-en-1-amine trifluoroacetic acid
Descripción general
Descripción
Synthesis Analysis
Trifluoroacetic acid (TFA) is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins . TFA or acetate is also used during reversed-phase HPLC purification of peptides . TFA is manufactured using acetate and fluoride as precursors, and residual levels of these compounds may be present whenever TFA is used .Molecular Structure Analysis
Trifluoroacetic acid (TFA) is an organofluorine compound with the chemical formula CF3CO2H . It is a structural analogue of acetic acid with all three of the acetyl group’s hydrogen atoms replaced by fluorine atoms .Chemical Reactions Analysis
Amines are a fundamentally important class of biologically active compounds and the ability to manipulate their physicochemical properties through the introduction of fluorine is of paramount importance in medicinal chemistry . The most widely used method involves LiAlH4 or borane reduction of trifluoromethylamides generated using trifluoroacetic anhydride .Physical And Chemical Properties Analysis
Trifluoroacetic acid is a colorless liquid with a vinegar-like odor . It has a density of 1.489 g/cm3 at 20 °C . It is miscible in water .Aplicaciones Científicas De Investigación
Reactivity and Association in Solutions
Trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide, a compound with structural similarities to 3-Methanesulfonylprop-2-en-1-amine trifluoroacetic acid, exhibits unique behaviors in solutions. This compound tends to form cyclic dimers in inert solvents through hydrogen bonding between NH and C=O groups of neighboring molecules. Its carbonyl group is protonated only by very strong trifluoromethanesulfonic acid, with weaker acids leading to solvate H-complexes at the NH, C=O, and S=O groups. This characteristic highlights the compound's potential for self-association and reactivity in solution, which could be extrapolated to related chemicals like 3-Methanesulfonylprop-2-en-1-amine trifluoroacetic acid (Sterkhova, Moskalik, & Shainyan, 2014).
Synthesis and Catalysis
Methanesulfonic acid has been employed in various synthesis and catalysis studies, illustrating the versatility and effectiveness of sulfonic acid derivatives in organic chemistry:
Versatile Protecting and Activating Group for Amine Synthesis
The synthesis of 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride as a new sulfonating agent for amines demonstrates the utility of sulfonic acid derivatives. This compound facilitates the sulfonation of primary and secondary amines with excellent yields, showcasing the role of sulfonic acid derivatives in amine synthesis and activation (Sakamoto et al., 2006).
Methane Sulfonation via Free-Radical Mechanism
The discovery of a new methane activation method using trifluoroacetyl sulfuric acid underlines the potential of sulfonic acids in radical pathways. This approach enables the selective conversion of methane to methanesulfonic acid, highlighting the application of sulfonic acid derivatives in the activation and functionalization of hydrocarbons (Kim et al., 2022).
Catalytic Hydrogenation of Amides to Amines
The use of methanesulfonic acid in catalytic hydrogenation processes demonstrates its effectiveness in producing secondary and tertiary amines from amides. This showcases the role of sulfonic acid derivatives in hydrogenation reactions, contributing to the synthesis of amines with high selectivity (Coetzee et al., 2013).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
3-methylsulfonylprop-2-en-1-amine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S.C2HF3O2/c1-8(6,7)4-2-3-5;3-2(4,5)1(6)7/h2,4H,3,5H2,1H3;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUJESSFPJRFCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C=CCN.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methanesulfonylprop-2-en-1-amine trifluoroacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1460414.png)







![{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1460429.png)

![1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid](/img/structure/B1460432.png)
